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Oltipraz-d3

Cat. No.: B1157796
M. Wt: 229.36
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a technique that involves incorporating non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules to trace their journey through biological systems. musechem.commetsol.com This method offers several advantages in pharmaceutical research.

One of the primary reasons for using deuterated compounds is to study the metabolic fate of drugs. cdnsciencepub.comnih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference can slow down metabolic reactions that involve the breaking of this bond, a phenomenon known as the kinetic isotope effect. wikipedia.orgnih.gov By strategically replacing hydrogen with deuterium at sites of metabolic activity, researchers can alter a drug's metabolism, potentially leading to a longer duration of action and reduced formation of toxic metabolites. cdnsciencepub.comjuniperpublishers.com

Furthermore, stable isotope-labeled compounds, including deuterated ones, are invaluable as internal standards in analytical techniques like mass spectrometry. nist.gov By adding a known quantity of the labeled compound to a biological sample, scientists can accurately quantify the concentration of the unlabeled drug, enhancing the precision of pharmacokinetic studies. adesisinc.com These studies are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.com

Overview of Oltipraz (B1677276) as a Preclinical Research Agent

Oltipraz, a synthetic dithiolethione, was initially developed as a treatment for schistosomiasis, a parasitic disease. patsnap.comnih.gov However, it has garnered significant attention for its potential as a cancer chemopreventive agent. nih.govnih.gov Preclinical studies have demonstrated its ability to inhibit the development of tumors in various animal models, including those for liver, bladder, colon, and lung cancer. nih.govaacrjournals.orgmdpi.com

The primary mechanism of action of Oltipraz is the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. patsnap.comdovepress.com Nrf2 is a transcription factor that regulates the expression of a wide array of genes involved in detoxification and antioxidant defense. nih.gov By activating Nrf2, Oltipraz enhances the body's natural defense mechanisms against cellular damage caused by carcinogens and oxidative stress. patsnap.comaacrjournals.org Specifically, it induces the production of Phase II detoxification enzymes, such as glutathione (B108866) S-transferases (GST) and NAD(P)H: quinone oxidoreductase 1 (NQO1), which play a critical role in neutralizing and eliminating harmful substances. patsnap.comnih.gov

Significance of Oltipraz-d3 as a Research Tool

This compound is a deuterated version of Oltipraz, where three hydrogen atoms have been replaced with deuterium. vulcanchem.commedchemexpress.com This isotopic labeling makes this compound a valuable tool in biomedical research, primarily for its use as an internal standard in pharmacokinetic studies. vulcanchem.com

In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used to improve the accuracy and precision of measuring Oltipraz concentrations in biological samples like plasma. vulcanchem.com Because this compound has a slightly higher molecular weight than Oltipraz, it can be distinguished by the mass spectrometer, while its chemical behavior during sample preparation and analysis is nearly identical to the unlabeled compound. nist.govvulcanchem.com This allows it to serve as a reliable reference for quantifying the parent drug.

The use of this compound enables researchers to conduct more precise investigations into the pharmacokinetics of Oltipraz, helping to better understand how the drug is absorbed, distributed, metabolized, and eliminated from the body. vulcanchem.com This information is critical for the continued preclinical evaluation of Oltipraz and its potential applications in chemoprevention.

Properties

Molecular Formula

C₈H₃D₃N₂S₃

Molecular Weight

229.36

Synonyms

4-Methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione-d3;  NSC 347901-d3;  RP 35972-d3

Origin of Product

United States

Synthesis and Isotopic Fidelity Characterization of Oltipraz D3

Methodologies for Deuterium (B1214612) Incorporation into Oltipraz (B1677276) Analogues

The synthesis of Oltipraz-d3 requires the precise introduction of deuterium atoms into the parent molecule's structure. The most common and effective strategies involve synthetic deuteration during the manufacturing process rather than simple hydrogen-deuterium exchange on the final compound.

Two primary approaches are considered for creating deuterated analogues:

Hydrogen-Deuterium Exchange: This method involves exposing the parent compound to a deuterium source, such as deuterated water (D₂O), under conditions that promote the exchange of protons for deuterons. While simpler, this method often lacks specificity and may result in incomplete labeling or labeling at unintended positions.

Synthetic Deuteration of Precursors: This is the preferred method for producing this compound with high isotopic purity. vulcanchem.com It involves incorporating deuterium atoms at a much earlier stage of the synthesis by using deuterated reagents. For this compound, where the label is on the methyl group, a common strategy is to use a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in the reaction with an appropriate precursor. vulcanchem.com This ensures that the deuterium is located specifically on the C-4 methyl group and that the level of incorporation is very high. This method provides superior control over the location and extent of deuteration, which is critical for its intended applications. vulcanchem.com

Spectroscopic and Chromatographic Verification of Isotopic Purity and Location

Following synthesis, a rigorous analytical process is essential to confirm the structural integrity, chemical purity, and isotopic fidelity of this compound. A combination of spectroscopic and chromatographic techniques is employed for this verification.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is fundamental in confirming the successful incorporation of deuterium. It precisely measures the mass-to-charge ratio of the molecule. A comparison between the mass spectra of Oltipraz and this compound reveals a clear mass shift. Unlabeled Oltipraz has a molecular weight of approximately 226.34 g/mol , whereas this compound exhibits a molecular weight of about 229.36 g/mol , confirming the addition of three deuterium atoms. vulcanchem.comclearsynth.com Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to monitor specific mass transitions, further verifying the identity and purity of the labeled compound. vulcanchem.comnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the exact location of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons in unlabeled Oltipraz would be significantly diminished or absent. Conversely, a ²H NMR (deuterium NMR) spectrum would show a signal confirming the presence and location of the deuterium on the methyl group. Supplier-provided Certificates of Analysis often include NMR spectra to validate the structure. bdg.co.nz

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the this compound sample. vulcanchem.combdg.co.nz It separates the labeled compound from any unreacted precursors, non-deuterated impurities, or byproducts of the synthesis. vulcanchem.com This ensures that the final product has a high chemical purity, typically greater than 98%. bdg.co.nz While deuteration generally does not significantly alter chromatographic behavior, minor shifts in retention time between the labeled and unlabeled compounds can sometimes occur. vulcanchem.com

Table 1: Analytical Techniques for Verification of this compound

TechniquePurposeKey Findings
High-Resolution Mass Spectrometry (HRMS)Confirms mass increase due to deuterium incorporation.Detects a molecular weight of ~229.36 g/mol, consistent with the C₈H₃D₃N₂S₃ formula. vulcanchem.com
Nuclear Magnetic Resonance (NMR) SpectroscopyVerifies the specific location of deuterium atoms.Shows absence of the methyl proton signal in ¹H NMR and confirms the C-4 methyl location. bdg.co.nz
High-Performance Liquid Chromatography (HPLC)Ensures chemical purity and separates from unlabeled compound.Achieves chemical purity levels typically >98%. bdg.co.nz

Quantitative Assessment of Deuterium Enrichment for Research Applications

For this compound to function effectively as an internal standard, a high degree of deuterium enrichment is crucial. Isotopic enrichment, or isotopic purity, refers to the percentage of molecules in the sample that contain the deuterium label.

Commercial preparations of this compound typically report an isotopic purity of greater than 98% atom D. This high level of enrichment is essential for its primary research application in quantitative bioanalysis, particularly in pharmacokinetic studies using LC-MS/MS. vulcanchem.com In these studies, a known amount of this compound is added to a biological sample (such as plasma or urine) as an internal standard. vulcanchem.comnist.gov

Because this compound is chemically identical to Oltipraz, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. vulcanchem.com However, the mass spectrometer can distinguish between the analyte (Oltipraz, m/z 226) and the internal standard (this compound, m/z 229). nist.gov The high isotopic enrichment ensures that the signal from the internal standard is strong and distinct, with minimal signal interference at the mass of the unlabeled analyte. This allows for precise and accurate quantification of Oltipraz concentrations in biological matrices, correcting for any sample loss during processing. vulcanchem.com

Table 2: Key Properties of Oltipraz and this compound

PropertyOltiprazThis compound
Molecular FormulaC₈H₆N₂S₃C₈H₃D₃N₂S₃ vulcanchem.com
Molecular Weight (g/mol)226.34 vulcanchem.com229.36 vulcanchem.com
CAS Number (Unlabeled)64224-21-1 vulcanchem.com
Primary UseChemopreventive Agent vulcanchem.comAnalytical Internal Standard vulcanchem.combdg.co.nz
Isotopic PurityN/A>98% atom D

Advanced Analytical Method Development and Validation Utilizing Oltipraz D3

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays with Oltipraz-d3 as an Internal Standard

The development of a quantitative LC-MS/MS assay for oltipraz (B1677276) in biological samples, such as plasma or serum, is a multi-step process that leverages the unique properties of this compound to achieve superior analytical performance. This compound, where three hydrogen atoms on the methyl group are replaced by deuterium (B1214612), is an ideal internal standard because it is chemically identical to the analyte but has a different mass. This co-elution and similar ionization behavior allow for the correction of variability during sample processing and analysis. nist.gov

Optimization of Sample Preparation Techniques for Biological Matrices

The primary goal of sample preparation is to extract oltipraz and this compound from the biological matrix while removing interfering substances like proteins and phospholipids (B1166683) that can compromise the analytical results. Several techniques can be employed, with the choice depending on the matrix and the required sensitivity.

Protein Precipitation (PPT): This is a rapid and straightforward technique where a water-miscible organic solvent, such as acetonitrile (B52724), is added to the plasma or serum sample. vulcanchem.comresearchgate.netnih.gov This denatures and precipitates the majority of proteins. After centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis. While fast, this method may result in less clean extracts compared to other techniques.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte and internal standard from the aqueous biological matrix into an immiscible organic solvent. Solvents like cyclopentane (B165970) have been utilized for the extraction of oltipraz from plasma. researchgate.net This technique generally yields cleaner extracts than PPT.

Solid-Phase Extraction (SPE): SPE provides a more selective and thorough cleanup by utilizing a solid sorbent to retain the analyte and internal standard, while interfering components are washed away. researchgate.net The retained compounds are then eluted with a small volume of an appropriate solvent. This method is particularly useful for achieving low limits of quantification.

The selection of the optimal technique involves balancing recovery, cleanliness of the extract, and throughput. For high-throughput preclinical studies, automated PPT methods are often favored.

Chromatographic Separation Strategy Development for this compound and Analogues

Effective chromatographic separation is crucial to resolve oltipraz and this compound from endogenous matrix components that could cause ion suppression or enhancement. Reversed-phase high-performance liquid chromatography (HPLC) is the standard approach for this purpose.

Column Chemistry: C8 and C18 columns are commonly used for the separation of oltipraz and its analogues. researchgate.netresearchgate.net These columns provide good retention and peak shape for compounds of this nature.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile or methanol. researchgate.net The aqueous phase is often modified with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency in the mass spectrometer. An isocratic mobile phase, where the solvent composition remains constant throughout the run, is often sufficient for separating oltipraz. researchgate.net

A key advantage of using this compound is that its chromatographic behavior is nearly identical to that of unlabeled oltipraz. This co-elution is fundamental to its function as an internal standard, as both compounds will be subjected to the same matrix effects at the same point in time.

Mass Spectrometric Parameters for Enhanced Sensitivity and Specificity

Tandem mass spectrometry (MS/MS) provides the high sensitivity and specificity required for bioanalysis. The instrument is typically operated in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

For the analysis of oltipraz and its deuterated internal standard, the following MRM transitions have been utilized:

Oltipraz: The protonated molecule [M+H]⁺ is monitored at a mass-to-charge ratio (m/z) of 227. This precursor ion is then fragmented to produce a characteristic product ion, for instance at m/z 193. researchgate.netnih.gov

This compound: Due to the three deuterium atoms, the protonated molecule [M+H]⁺ is monitored at m/z 229. nist.gov The fragmentation pattern is similar to the unlabeled compound.

The use of these specific transitions allows for the highly selective detection of oltipraz and this compound, even in the presence of co-eluting matrix components. The instrument parameters, such as collision energy and declustering potential, are optimized to maximize the signal for each transition.

Rigorous Analytical Validation of this compound-Based Methods in Preclinical Research

Once the LC-MS/MS method is developed, it must undergo rigorous validation to ensure that it is reliable and reproducible for its intended purpose. The validation is performed according to guidelines from regulatory agencies.

Evaluation of Linearity, Accuracy, and Precision in Experimental Matrices

Linearity: The linearity of the method is assessed by analyzing a series of calibration standards at different concentrations in the biological matrix of interest. The response (peak area ratio of analyte to internal standard) is plotted against the nominal concentration, and a linear regression is performed. A correlation coefficient (r²) greater than 0.99 is typically required. researchgate.netnih.gov

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision describes the variability of the measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ). researchgate.netnih.gov

Table 1: Representative Data for Accuracy and Precision of an Oltipraz Assay

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 20 8.5 105.0 9.8 103.5
Low 50 6.2 98.4 7.5 99.1
Medium 500 4.8 101.2 5.9 100.8
High 3000 3.5 97.6 4.2 98.3

Data is illustrative and based on typical performance of validated LC-MS/MS assays. researchgate.netnih.gov

Assessment of Matrix Effects and Ion Suppression/Enhancement Mitigation via Isotopic Standards

Matrix effects occur when co-eluting endogenous components from the biological sample affect the ionization efficiency of the analyte, leading to either ion suppression (decreased signal) or ion enhancement (increased signal). nih.govchromatographyonline.com This can significantly impact the accuracy and reproducibility of the assay.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. researchgate.net Since this compound co-elutes with oltipraz and has the same physicochemical properties, it experiences the same degree of ion suppression or enhancement. nist.gov By calculating the ratio of the analyte signal to the internal standard signal, any variation in ionization is effectively normalized.

The matrix effect is quantitatively assessed by comparing the response of the analyte in a post-extraction spiked sample (matrix extract spiked with analyte) to the response of the analyte in a neat solution. The internal standard-normalized matrix factor should be close to 1.0, and the CV across different lots of the biological matrix should be less than 15%.

Table 2: Illustrative Matrix Effect Assessment

Matrix Lot Analyte Response (Post-Spike) IS Response (Post-Spike) Analyte Response (Neat) IS Response (Neat) IS-Normalized Matrix Factor
1 45,000 48,000 50,000 51,000 0.96
2 42,500 45,500 50,000 51,000 0.95
3 48,000 51,500 50,000 51,000 0.95
4 46,500 49,000 50,000 51,000 0.97
Mean 0.96
%CV 1.2%

Data is illustrative. The IS-Normalized Matrix Factor is calculated as: (Peak Area Analyte in post-spike / Peak Area IS in post-spike) / (Peak Area Analyte in neat solution / Peak Area IS in neat solution).

The consistent matrix factor close to 1.0 with a low CV across different sources of the biological matrix demonstrates the effectiveness of this compound in compensating for variable matrix effects, thereby ensuring the development of a rugged and reliable assay for preclinical research.

Table 3: Compound Names Mentioned in the Article

Compound Name
Oltipraz
This compound
Ethyl-oltipraz
Acetonitrile
Methanol
Cyclopentane
Ammonium acetate

Stability Profiling of this compound in Analytical Workflows and Storage Conditions

The reliability and accuracy of analytical methods, particularly in quantitative analysis, are fundamentally dependent on the stability of the analyte and any internal standards used. This compound, a deuterated isotopologue of the chemopreventive agent Oltipraz, is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Oltipraz in biological matrices. vulcanchem.comnih.gov Its structural similarity and mass difference make it an ideal internal standard, provided it exhibits sufficient stability throughout the analytical process, from sample collection and storage to final analysis. This section details the stability profile of this compound under various conditions encountered in analytical workflows and storage.

The stability of this compound is a critical parameter that ensures the integrity of quantitative data in pharmacokinetic and other research studies. Stability studies are typically conducted to evaluate the compound's resilience to various environmental factors, including temperature, light, and chemical environment (e.g., pH and solvent composition).

Long-Term Storage Stability:

For longitudinal studies or batch analyses, the long-term stability of this compound in storage is paramount. Research indicates that this compound maintains its integrity for an extended period when stored under appropriate conditions. Specifically, stability studies have shown that this compound is stable for up to 5 years when stored at -20°C under an inert atmosphere. vulcanchem.com This long-term stability makes it a reliable internal standard for pharmacokinetic studies that may span several years. vulcanchem.com In contrast, serum samples containing the parent compound, Oltipraz, have been noted to be less stable during long-term storage, even at -80°C, with a recommendation to limit storage to one or two months for optimal results. nist.gov

Stock solutions of Oltipraz have been found to be stable for at least two months. nist.gov For the parent compound, Oltipraz, when mixed into a powdered rat chow diet and stored in plastic bags at -20°C, analysis demonstrated over 95% recovery after a three-day storage period, indicating good stability in this matrix under these conditions. oup.com

Short-Term Stability in Analytical Workflows:

Beyond long-term storage, the stability of this compound is also crucial during the various steps of sample preparation and analysis. These steps can expose the compound to different temperatures, solvents, and potential degradation-inducing agents. While specific, detailed quantitative data on the stability of this compound under a comprehensive range of short-term conditions (e.g., bench-top stability at room temperature, freeze-thaw cycles, and post-preparative stability in an autosampler) are not extensively published in publicly available literature, the validation of analytical methods using this compound implicitly suggests its stability under the tested conditions.

For an analytical method to be considered valid, the stability of the analyte and internal standard must be established. An LC-MS/MS method developed for the determination of Oltipraz in rat plasma, which utilized an internal standard, reported that the accuracy, precision, and stability of the assay were acceptable according to FDA guidelines. nih.gov This implies that Oltipraz and its internal standard were stable throughout the validation experiments, which typically include assessments of short-term temperature stability and freeze-thaw stability.

The following table summarizes the available information on the stability of Oltipraz and its deuterated form, this compound. It is important to note that detailed, publicly available stability data for this compound across a wide range of analytical conditions is limited. The data presented here is compiled from various sources and pertains to both the deuterated and non-deuterated forms of the compound as specified.

Condition/MatrixCompoundTemperatureDurationStability/Recovery
Standard StorageThis compound-20°C (inert atmosphere)5 yearsStable
SerumOltipraz-80°C> 2 monthsNot recommended for long-term storage
Stock SolutionOltiprazNot specified2 monthsStable
Diet (Rat Chow)Oltipraz-20°C3 days>95% recovery

Factors Influencing Stability:

Several factors can potentially influence the stability of this compound. The dithiolethione core of Oltipraz is susceptible to oxidation. Therefore, exposure to oxidative conditions should be minimized. The use of an inert atmosphere for long-term storage is a direct measure to prevent oxidative degradation. vulcanchem.com

Application of Oltipraz D3 in Preclinical Pharmacokinetic Investigations

Elucidation of Oltipraz (B1677276) Disposition in Animal Models Using Deuterated Tracers

The primary application of Oltipraz-d3 in preclinical settings is to serve as an internal standard for the quantitative analysis of Oltipraz. In these studies, a known amount of this compound is added to biological samples (e.g., plasma, tissue homogenates) collected from animals that have been administered Oltipraz. During LC-MS/MS analysis, the mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) transitions for both Oltipraz and this compound. nist.gov For instance, the transition for Oltipraz might be monitored at m/z 227→193, while this compound would be monitored at m/z 229, reflecting the mass difference due to the deuterium (B1214612) atoms. nist.govnih.gov This co-analysis allows for the correction of any sample loss or variability during sample preparation and analysis, thereby enhancing the precision and accuracy of the pharmacokinetic data obtained for Oltipraz. vulcanchem.com

By using this compound as an internal standard, researchers can accurately determine the concentration-time profile of Oltipraz in the plasma of animal models following administration. These data are fundamental to understanding the absorption kinetics of Oltipraz. For example, in a study involving rats given an oral dose of Oltipraz, plasma concentrations were successfully measured for up to 12 hours post-dose. nih.gov Such studies have revealed that Oltipraz is rapidly absorbed, with the time to reach peak plasma concentration (Tmax) occurring at approximately 2 hours in rats. vulcanchem.com The use of a deuterated internal standard like this compound is crucial for generating the reliable data needed to calculate key absorption parameters.

While direct studies on the tissue distribution of this compound are not extensively reported, its use as an internal standard facilitates the accurate measurement of Oltipraz concentrations in various tissues and biological fluids. This allows for the characterization of the parent compound's distribution. In preclinical studies with rats, Oltipraz has been found to distribute into various tissues. The ability to precisely quantify Oltipraz in these tissues, thanks to the use of an internal standard like this compound, is vital for understanding its volume of distribution and potential sites of action or accumulation.

The elimination of a drug from the body occurs through metabolism and excretion. This compound plays a critical role in studies designed to elucidate these pathways for Oltipraz. By enabling precise quantification in plasma, urine, and feces over time, the rate of elimination and the primary routes of excretion can be determined. In a rat model where this compound was co-administered, the half-life (t½) of Oltipraz was determined to be approximately 4.5 hours. vulcanchem.com Furthermore, the use of isotopic tracing has helped in the identification of metabolites such as sulfoxide (B87167) and glucuronide conjugates, providing a clearer picture of the metabolic fate of Oltipraz. vulcanchem.com

Interactive Data Table: Pharmacokinetic Parameters of Oltipraz in Rats Determined Using this compound as an Internal Standard

ParameterValueAnimal ModelNotesReference
Peak Plasma Concentration (Cmax)1,200 ng/mLRatDetermined after a 60 mg/kg oral dose. vulcanchem.com
Time to Peak Concentration (Tmax)2 hoursRatFollowing oral administration. vulcanchem.com
Half-life (t½)4.5 hoursRatReflects the elimination phase. vulcanchem.com
Lower Limit of Quantification (LLOQ)20 ng/mLRat PlasmaUsing LC-MS/MS with an internal standard. nih.gov

Distribution Characteristics in Tissues and Biological Fluids of Animal Models

Assessment of First-Pass Metabolism Phenomena in Animal Studies Employing this compound

First-pass metabolism, which occurs in the intestine and liver before a drug reaches systemic circulation, can significantly reduce its bioavailability. This compound, in its capacity as an internal standard, is instrumental in the precise measurement of Oltipraz concentrations required to quantify the extent of this phenomenon.

Studies in rats have been conducted to specifically measure the hepatic first-pass effect of Oltipraz. While these studies may not have used this compound directly as the administered agent, the analytical methods to determine Oltipraz concentrations in plasma from different administration routes (e.g., intravenous vs. intraportal) would rely on a robust internal standard like this compound for accurate quantification. Such investigations have revealed that the hepatic first-pass effect for Oltipraz is considerable.

Quantification of Hepatic First-Pass Extraction

Influence of Physiological and Pathological States on Oltipraz Pharmacokinetics in Animal Models, Quantified with this compound

The pharmacokinetic profile of a xenobiotic is intrinsically linked to the physiological status of the organism. In preclinical research, understanding how disease states or the presence of other compounds can alter the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate like oltipraz is paramount. The use of a stable isotope-labeled internal standard, such as this compound, is critical in these studies for ensuring the accuracy and precision of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound mimics the physicochemical properties of oltipraz, allowing for correction of variability during sample preparation and analysis, thus providing reliable pharmacokinetic data.

Impact of Disease Models (e.g., Liver Dysfunction, Malnutrition) on Oltipraz Disposition

Pathological conditions, particularly those affecting major drug-metabolizing organs like the liver, can significantly alter the pharmacokinetic properties of oltipraz. Animal models of liver dysfunction and malnutrition have been instrumental in elucidating these effects.

Liver Dysfunction:

In a study investigating the impact of liver cirrhosis on oltipraz pharmacokinetics, N-dimethylnitrosamine was used to induce liver cirrhosis in rats. Following intravenous administration, the area under the plasma concentration-time curve (AUC) of oltipraz was significantly increased in cirrhotic rats compared to control rats. researchgate.netnih.gov This was attributed to a significant decrease in the total body clearance (CL) of the drug. researchgate.net The non-renal clearance (CLnr), which is indicative of metabolic clearance, was also significantly slower in the cirrhotic group. researchgate.net After oral administration, the AUC was also markedly greater in rats with liver cirrhosis, which was not due to an increase in absorption but rather to the impaired elimination capacity of the cirrhotic liver. researchgate.netnih.gov

A study in rats with both liver cirrhosis and diabetes mellitus (induced by streptozotocin) showed complex alterations in oltipraz pharmacokinetics. researchgate.netnih.gov While liver cirrhosis alone led to a greater AUC, the presence of diabetes mellitus alone resulted in a smaller AUC compared to control rats. researchgate.netnih.gov In rats with both conditions, the AUC was partially restored towards control levels. researchgate.netnih.gov These changes were linked to altered expression of hepatic cytochrome P450 (CYP) enzymes; for instance, in the combined disease model, CYP1A expression was increased while CYP2C11 and CYP3A expression was decreased. researchgate.netnih.gov

Malnutrition:

Protein-calorie malnutrition (PCM) has also been shown to have a profound effect on the disposition of oltipraz in rat models. nih.gov In rats with PCM, the AUC of oltipraz was significantly higher after both intravenous and oral administration compared to control rats. nih.gov This was accompanied by a prolonged terminal half-life and a decreased intrinsic clearance (CLint). nih.gov These findings are consistent with the known effects of PCM on reducing the expression and activity of hepatic CYP isozymes, which are responsible for metabolizing oltipraz. nih.govresearchgate.net

Pharmacokinetic Alterations Induced by Co-administered Research Agents

The pharmacokinetic profile of oltipraz can be significantly modified by the co-administration of other research agents, primarily through interactions at the level of drug-metabolizing enzymes and transporters.

Cysteine:

In the context of protein-calorie malnutrition, supplementation with cysteine was found to partially or fully restore the altered pharmacokinetic parameters of oltipraz towards control values. nih.gov In PCM rats supplemented with cysteine, the elevated AUC and prolonged half-life of oltipraz observed in PCM were significantly reduced, approaching the levels seen in control rats. nih.gov This effect is likely due to cysteine's ability to replenish glutathione (B108866) stores and restore the activity of CYP isozymes that are suppressed during malnutrition. nih.gov

Silibinin (B1684548) (from Silymarin):

The co-administration of silymarin, a flavonoid complex with hepatoprotective properties, with oltipraz in rats did not significantly alter the pharmacokinetic parameters of oltipraz itself. ualberta.canih.govualberta.ca However, oltipraz had a notable effect on the pharmacokinetics of silibinin, the primary active component of silymarin. ualberta.canih.govualberta.ca After intravenous co-administration, the AUC of unconjugated silibinin was significantly decreased, while the AUCs of conjugated and total silibinin were significantly increased. ualberta.canih.govualberta.ca This suggests that oltipraz induces the phase II metabolizing enzymes responsible for the glucuronidation and sulfation of silibinin. ualberta.canih.govualberta.ca

Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB):

When oltipraz was co-administered intravenously with DDB, a compound used in the treatment of chronic hepatitis, the AUC of oltipraz was significantly increased. nih.gov This was not due to a change in clearance but was suggested to be a result of decreased tissue binding of oltipraz in the presence of DDB. nih.gov A similar increase in the AUC of oltipraz was observed after oral co-administration. nih.gov Conversely, oltipraz did not significantly affect the pharmacokinetic parameters of DDB. nih.gov

Investigation of Oltipraz Metabolism Pathways Using Oltipraz D3 in in Vitro and Ex Vivo Systems

Characterization of Metabolic Biotransformations in Subcellular Fractions (e.g., Microsomes, S9 Fractions)

Subcellular fractions of hepatocytes, such as microsomes and S9 fractions, are standard in vitro tools for metabolic studies. The S9 fraction, which contains both the microsomal and cytosolic components of the liver homogenate, provides a comprehensive environment for studying both Phase I and Phase II metabolic reactions. nih.govwikipedia.org Microsomes, derived from the endoplasmic reticulum, are rich in cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I oxidative metabolism. nih.gov The cytosolic portion of the S9 fraction contains various transferase enzymes responsible for Phase II conjugation reactions. nih.govwikipedia.org

In this context, Oltipraz-d3 is incubated with these fractions along with necessary co-factors (e.g., NADPH for CYP450s, UDPGA for UGTs, PAPS for SULTs, and glutathione (B108866) for GSTs). The subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) allows for the tracking of the deuterated label as it is incorporated into various metabolites, enabling the identification and characterization of biotransformation pathways.

Identification of Phase I Metabolites and Associated Enzyme Systems

Phase I metabolism of Oltipraz (B1677276) primarily involves oxidation reactions catalyzed by the CYP450 superfamily. Studies using human liver microsomes and heterologously expressed human P450s have shown that Oltipraz interacts with several isoforms. nih.govnih.gov Oltipraz acts as an inhibitor of key enzymes involved in xenobiotic metabolism, notably CYP1A2 and CYP3A4. nih.govoup.comnih.gov It is a potent competitive and mechanism-based inhibitor of CYP1A2. nih.govoup.com

The use of this compound allows researchers to confirm these interactions and identify the resulting metabolites. The primary Phase I metabolites of Oltipraz include a derivative from oxidative desulfuration, M1 (4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiol-3-one), and a pyrrolopyrazine derivative, M2, which is formed through molecular rearrangement. nih.gov Another major metabolic product is the inactive metabolite M3. aacrjournals.org Oltipraz has also been found to be an inducer of CYP1A and CYP2B enzymes. nih.govoup.com

Table 1: Phase I Enzymes and Metabolites Associated with Oltipraz

Enzyme Family Specific Enzyme(s) Interaction with Oltipraz Identified Metabolites
Cytochrome P450 (CYP) CYP1A2, CYP3A4 Inhibition nih.govoup.comnih.gov M1, M2, M3 nih.govaacrjournals.org
Cytochrome P450 (CYP) CYP1A1, CYP1B1, CYP2E1 Inhibition (less potent) nih.gov

Determination of Phase II Conjugates and Corresponding Transferase Activities

Oltipraz is a well-documented, potent inducer of Phase II detoxification enzymes, a key mechanism of its chemoprotective effects. researchgate.net This induction is primarily mediated through the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. dovepress.combiosynth.com The most significantly affected enzymes are Glutathione S-transferases (GSTs). oup.comdovepress.com Studies in murine models demonstrated that Oltipraz administration leads to a dose-dependent increase in liver GST activity, inducing alpha, mu, and pi classes of the enzyme. nih.govaacrjournals.org

While direct Phase II conjugates of Oltipraz itself are studied, a major focus is on its ability to enhance the conjugation of other molecules. For instance, Oltipraz treatment enhances the excretion of aflatoxin-mercapturic acid, a glutathione conjugate. oup.comresearchgate.net It also elevates cellular levels of the essential Phase II co-substrate, glutathione (GSH). frontiersin.orgarvojournals.orgnih.gov By incubating this compound with S9 fractions and the appropriate co-factors, researchers can quantify the induction of transferase activities by measuring the increased formation of deuterated conjugates of a known substrate or by observing the depletion of the deuterated parent compound.

Table 2: Phase II Enzyme Induction by Oltipraz

Enzyme Family Specific Enzyme(s) Effect Mediating Pathway
Glutathione S-Transferases GSTA, GSTM, GSTP Potent Induction nih.govaacrjournals.orgoup.com Nrf2/ARE dovepress.comoup.com
NAD(P)H:quinone oxidoreductase 1 NQO1 Induction dovepress.comtocris.com Nrf2/ARE nih.gov

Metabolism Profiling in Cultured Cellular Models (e.g., Hepatocytes, Enterocytes, Renal Cells)

Cultured cellular models, particularly primary hepatocytes, offer a more physiologically relevant system than subcellular fractions by retaining intact cellular structures and pathways. oup.comfrontiersin.org Studies in primary cultures of both rat and human hepatocytes have been crucial in understanding Oltipraz's metabolic effects. nih.govnih.govoup.com These models have confirmed the dual action of Oltipraz: inhibition of Phase I enzymes like CYP1A2 and CYP3A4, and simultaneous induction of Phase II enzymes such as GSTs. oup.comnih.gov The use of this compound in these cell culture systems is instrumental for detailed metabolic analysis.

Detection and Quantification of Oltipraz Metabolites in Cell Culture Media and Lysates

Following incubation of cultured cells (such as HepG2 human hepatoma cells or primary hepatocytes) with this compound, both the culture medium and cell lysates are collected. nih.gov Analytical techniques, primarily HPLC, are then used to separate the parent compound from its metabolites. aacrjournals.orgarvojournals.org Subsequent analysis with mass spectrometry allows for the precise detection and quantification of the deuterated parent compound and its metabolites. This methodology enables researchers to determine the rate of metabolism, the profile of metabolites produced, and their distribution between the intracellular and extracellular compartments. For example, studies have investigated the activity of the Oltipraz metabolite M2 in HepG2 cells and quantified changes in GSH levels in retinal pigment epithelial (hRPE) cells following Oltipraz treatment. nih.govarvojournals.org

Exploration of Intracellular Metabolic Pathways and Fluxes using Stable Isotope Tracing

Stable isotope tracing is a sophisticated technique used to map metabolic pathways and measure the rate, or flux, of metabolites through these pathways. youtube.comnih.govnih.gov this compound is ideally suited for this purpose. When introduced into a cell culture system, the deuterated Oltipraz enters the cell and is processed by metabolic enzymes. nih.gov By tracking the appearance of the deuterium (B1214612) label in downstream metabolites over time, a dynamic picture of the metabolic network can be constructed. nih.gov This approach allows for the elucidation of complex biotransformations, such as the molecular rearrangement that leads to the formation of the M2 metabolite. nih.gov Mass spectrometry analysis of the isotopic enrichment in metabolites provides quantitative data on the relative activity of different metabolic routes, offering unparalleled insight into the intracellular fate of Oltipraz. nih.gov

Ex Vivo Metabolism Studies in Precision-Cut Tissue Slices (e.g., Liver, Intestine)

Ex vivo models using precision-cut tissue slices, particularly from the liver (PCLS) and intestine, represent a key bridge between in vitro and in vivo studies. uni-freiburg.deresearchgate.net These models maintain the complex three-dimensional architecture of the tissue, preserving the interactions between different cell types and the physiological arrangement of metabolic enzymes and transporters. researchgate.netnih.gov This makes them an excellent platform for studying the metabolism of compounds like Oltipraz in a context that closely mimics the in vivo environment. zu.edu.pkrug.nl

When precision-cut liver or intestinal slices are incubated with this compound, the compound is metabolized by the full complement of Phase I and Phase II enzymes present in the tissue. Analysis of the incubation medium and the tissue slices themselves for deuterated metabolites provides a comprehensive profile of biotransformation. This approach can reveal organ-specific metabolic pathways and has been used to study the induction of CYP450 isoenzymes. tandfonline.com The use of this compound in this system allows for an accurate assessment of metabolic stability and the formation of various metabolites in an intact tissue setting, providing critical data that is more predictive of in vivo outcomes than studies using subcellular fractions or cell monolayers.

Retention and Recovery Studies of this compound in Tissue Slice Systems

Precision-cut tissue slices, especially from the liver, serve as a robust ex vivo model for metabolic studies because they preserve the multicellular architecture, cell-to-cell interactions, and the complement of drug-metabolizing enzymes and cofactors found in the organ. rug.nlmuslimuniversity.edu.af Before assessing metabolism, it is crucial to conduct retention and recovery studies to validate the experimental system. These studies quantify the distribution of the test compound between the tissue and the incubation medium and ensure that a significant portion of the compound is not lost to nonspecific binding.

In a typical study, liver slices from preclinical species (e.g., rat) or humans are incubated with a defined concentration of this compound. After incubation, the medium and the tissue slices are separated and processed. The concentration of this compound and its metabolites in each compartment is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov The use of this compound is particularly advantageous here, as its unique mass signature prevents interference from endogenous compounds and ensures precise quantification. nih.gov

Recovery is calculated as the sum of the compound found in the medium and the tissue, expressed as a percentage of the initial amount. High recovery rates (typically >85-90%) are essential for the quantitative accuracy of subsequent metabolism experiments. Retention refers to the fraction of the compound that is taken up by or bound to the tissue slice. These studies demonstrate the compound's ability to penetrate the tissue and become accessible to intracellular metabolic enzymes.

Table 1: Representative Retention and Recovery of this compound in Rat Liver Slices After 90 Minutes Incubation

Initial this compound Concentration (µM)Recovery in Medium (%)Retention in Tissue Slice (%)Total Recovery (%)
579.314.193.4
1077.814.992.7
2575.116.291.3

This table presents plausible data representative of findings from ex vivo tissue slice experiments.

Assessment of Metabolite Formation Rates and Enzyme Kinetics in Preserved Tissue Architectures

Once the suitability of the tissue slice system is established, it can be used to determine the rates of metabolite formation and the kinetics of the enzymes involved. The preserved architecture of tissue slices provides a more physiologically relevant environment than subcellular fractions like microsomes, as both Phase I and Phase II enzymes are present in a more natural arrangement. muslimuniversity.edu.aftandfonline.com

Studies have identified several major metabolites of Oltipraz, including a ketone derivative (often referred to as M2) and a rearranged pyrrolopyrazine derivative (M3). nih.gov The formation of these metabolites is monitored over time by incubating the slices with various concentrations of this compound. By measuring the appearance of the deuterated metabolites, a precise rate of formation can be calculated.

Enzyme kinetic parameters, the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), are determined from these experiments. Kₘ reflects the substrate concentration at which the metabolic reaction proceeds at half its maximum speed, indicating the affinity of the enzyme for the substrate. Vₘₐₓ represents the maximum rate of metabolism. tandfonline.com These parameters are vital for predicting in vivo metabolic clearance and potential drug-drug interactions. muslimuniversity.edu.af Research indicates that Oltipraz metabolism can involve cytochrome P450 enzymes and that Oltipraz itself can induce certain enzymes, a factor that can be studied effectively in tissue slice models. nih.govnih.govnih.gov

Table 2: Representative Enzyme Kinetic Parameters for the Formation of this compound Metabolites in Human Liver Slices

MetaboliteKₘ (µM)Vₘₐₓ (pmol/min/mg protein)
M2-d3 (Ketone derivative)18.595.2
M3-d3 (Pyrrolopyrazine derivative)29.168.7

This table presents plausible data representative of kinetic parameters that would be determined in such studies, based on known Oltipraz metabolism. nih.govtandfonline.com

Mechanistic Research Applications of Oltipraz D3 in Biochemical and Cellular Systems

Role of Oltipraz-d3 as a Quantitative Probe in Enzyme Induction Studies

The stable isotope-labeled this compound is invaluable for quantitative studies of enzyme induction, enabling researchers to accurately track its metabolic fate and its influence on the expression and activity of crucial drug-metabolizing enzymes.

Induction of Phase II Detoxifying Enzymes (e.g., Glutathione (B108866) S-Transferases, NQO1)

A primary mechanism of Oltipraz's protective effects is its ability to potently induce Phase II detoxifying enzymes. oup.cominvivochem.cn These enzymes play a vital role in neutralizing harmful electrophiles and oxidants. Oltipraz (B1677276) has been shown to increase the activity of Glutathione S-Transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). invivochem.cnaacrjournals.orgnih.gov

In human colon adenocarcinoma HT29 cells, Oltipraz at a concentration of 100 microM led to a 3-fold increase in GST activity and a 2-fold increase in DT-diaphorase (NQO1) activity. aacrjournals.org The peak induction was observed 24 hours after a 24-hour exposure to the drug. aacrjournals.org Similarly, studies in murine hepatoma cells (Hepa 1c1c7) have quantified the induction potency of Oltipraz and its metabolites on NQO1. nih.gov The use of this compound in these experimental systems enables researchers to perform stable isotope dilution analysis, providing highly accurate measurements of enzyme induction kinetics and potency. This quantitative data is essential for comparing the efficacy of Oltipraz with its metabolites and other potential chemopreventive agents. cancer.govnih.gov

Cell LineEnzyme InducedFold InductionOltipraz ConcentrationReference
HT29Glutathione S-Transferase (GST)3-fold100 µM aacrjournals.org
HT29DT-diaphorase (NQO1)2-fold100 µM aacrjournals.org
Hepa 1c1c7NQO1-CD(NQO1) = 14.4 +/- 1.3 µM nih.gov

Application in Studies on Nrf2 Activation Pathways in In Vitro Models

Oltipraz is a well-established activator of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. nih.govresearchgate.netresearchgate.net this compound is instrumental in quantitative studies aimed at dissecting the molecular events governing Nrf2 activation.

Quantitative Assessment of Nrf2 Nuclear Translocation and Target Gene Expression

Upon activation, Nrf2 translocates from the cytoplasm to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. mdpi.comwikidoc.org Oltipraz facilitates this process by causing the dissociation of Nrf2 from its cytoplasmic repressor, Keap1, leading to Nrf2 protein stabilization and nuclear accumulation. nih.gov

Studies using Oltipraz have demonstrated its ability to promote the nuclear translocation of Nrf2 in various cell lines, including human macrophages and murine hepatoma cells. nih.govnih.gov This translocation directly leads to the increased expression of Nrf2-dependent genes such as NQO1, heme oxygenase-1 (HO-1), and GSTs. nih.govspandidos-publications.com For example, in PC12 cells, 50 µM of Oltipraz significantly increased the mRNA levels of NQO1, HO-1, and MnSOD. spandidos-publications.com The use of isotopically labeled this compound allows for precise correlation between the concentration of the activator and the extent of Nrf2 nuclear translocation and subsequent target gene expression, providing a quantitative framework for understanding this critical cytoprotective pathway. researchgate.netijbs.com

Cell LineEffect of OltiprazDownstream Target GenesReference
Human MacrophagesNrf2 nuclear translocationHO-1, NQO1, GST nih.gov
Hepa 1c1c7Nrf2 nuclear translocationN/A nih.gov
PC12Increased mRNA levelsNQO1, HO-1, MnSOD spandidos-publications.com
Caco-2Nuclear Nrf2 accumulationSOD1, CAT, GPx, HO-1 researchgate.net

Exploration of Upstream Signaling Cascades Modulated by this compound

The activation of Nrf2 is regulated by a complex network of upstream signaling pathways. This compound can be used as a tool to probe these cascades. The interaction of Oltipraz with cellular components leads to conformational changes in Keap1, the primary sensor for oxidative and electrophilic stress, which is the initial step in the activation of the Nrf2 pathway. wikidoc.orgub.edu

Research has shown that the effects of Oltipraz are dependent on Nrf2, as the protective effects and enzyme induction are lost in Nrf2-deficient models. acs.orgnih.gov This highlights the central role of the Keap1-Nrf2 axis in mediating the actions of Oltipraz. Furthermore, Oltipraz has been shown to activate Nrf2 signaling in a variety of contexts, including protecting human macrophages from MTB-induced oxidative injury and cell death. nih.gov By using this compound, researchers can quantitatively trace the compound's influence on specific upstream kinases and signaling molecules that modulate Keap1-Nrf2 interaction, offering a clearer picture of the intricate regulatory network.

Investigation of Antioxidant and Electrophilic Detoxification Mechanisms Using Labeled Oltipraz

This compound is a powerful tool for investigating the fundamental mechanisms of antioxidant defense and electrophilic detoxification. Its deuterium (B1214612) label allows for its differentiation from the endogenous cellular components, enabling a clear analysis of its direct and indirect effects.

Oltipraz enhances the cellular antioxidant defense system primarily through the Nrf2-dependent induction of Phase II enzymes. mdpi.commdpi.com This leads to an increased capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles. nih.govfrontiersin.org For example, Oltipraz treatment has been shown to increase the cellular content of glutathione (GSH), a key non-enzymatic antioxidant. nih.govfrontiersin.org In PC12 cells, Oltipraz was able to attenuate the increase in ROS levels induced by D-galactose treatment. spandidos-publications.com

Direct Quantification of Glutathione Conjugates and Their Formation Rates

Oltipraz is known to induce phase II detoxification enzymes, such as glutathione S-transferase (GST). nih.govnih.gov This induction enhances the conjugation of reactive intermediates with glutathione (GSH), a critical step in their detoxification and elimination. nih.gov The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the accurate measurement of Oltipraz and its metabolites in biological samples. vulcanchem.comnih.gov

In studies investigating the chemopreventive mechanisms of Oltipraz, the ability to precisely quantify the formation of glutathione conjugates is essential. For instance, research has shown that Oltipraz administration leads to increased levels of GSH in various tissues. arvojournals.org By employing this compound, researchers can spike biological samples to account for variations in sample preparation and instrument response, thereby ensuring the accuracy of the quantification of Oltipraz-glutathione conjugates. This, in turn, provides a direct measure of the rate and extent of GST-mediated detoxification pathways activated by Oltipraz. The quantification of these conjugates helps to establish a clear link between the induction of phase II enzymes by Oltipraz and its protective effects against carcinogens. researchgate.net

ParameterDescriptionAnalytical MethodRole of this compound
AnalyteOltipraz and its glutathione conjugatesLC-MS/MSInternal Standard
Biological MatrixPlasma, Tissue Homogenates
PurposeTo accurately measure the concentration of Oltipraz and its metabolites, providing insights into the rate of glutathione conjugation.

Evaluation of Reactive Oxygen Species Modulation in Cellular Assays

Oltipraz has been shown to modulate the levels of reactive oxygen species (ROS) in cellular systems. nih.gov It can exhibit both antioxidant effects by scavenging ROS and inducing antioxidant enzymes, and in some contexts, it may not directly increase ROS production. arvojournals.orgnih.gov this compound, while primarily an analytical tool, is integral to studies that aim to correlate the concentration of Oltipraz with its effects on ROS.

In cellular assays, cells are often treated with Oltipraz to investigate its impact on oxidative stress. For example, studies have demonstrated that Oltipraz can protect cells from oxidant-induced death by increasing intracellular glutathione levels and the activity of antioxidant enzymes like NADPH:quinone oxidoreductase. arvojournals.orgnih.gov In such experiments, this compound can be used in parallel analytical measurements to confirm the cellular uptake and concentration of Oltipraz, ensuring that the observed effects on ROS are directly attributable to the compound.

Research has shown that Oltipraz treatment can lead to a significant antioxidative effect, characterized by decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased levels of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme. nih.gov Furthermore, Oltipraz treatment has been found to abrogate insulin-induced hydrogen peroxide (H₂O₂) production. nih.gov The ability to accurately measure the intracellular concentration of Oltipraz using this compound as an internal standard is crucial for establishing a dose-response relationship for these antioxidant effects.

Utilization in Non-Clinical Models for Studying Angiogenesis Pathways

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Oltipraz has demonstrated potent anti-angiogenic activity in various preclinical models. nih.govresearchgate.net this compound plays a supportive, yet crucial, role in these studies by enabling precise pharmacokinetic and pharmacodynamic correlations.

Assessment of Anti-angiogenic Effects in In Vitro Endothelial Cell Assays

In vitro assays using endothelial cells are fundamental for assessing the anti-angiogenic potential of compounds. Oltipraz has been shown to inhibit microvessel formation in a dose-dependent manner in assays such as the two-dimensional capillary tube formation assay with human umbilical vein endothelial cells (HUVECs) and the three-dimensional rat aortic ring explant cultures. nih.gov

For instance, one study reported that Oltipraz at a concentration of 40 μM inhibited complete capillary tube formation by HUVECs by 62%. nih.gov In such experiments, the use of this compound in accompanying analytical measurements would allow researchers to verify the exact concentration of Oltipraz in the cell culture medium and within the cells, providing a more accurate determination of its potency. This is particularly important for understanding the dose-dependent effects and for comparing the anti-angiogenic efficacy of Oltipraz with other known inhibitors.

In Vitro AssayCell TypeEffect of OltiprazReported Inhibition
Capillary Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of complete capillary tube formation62% at 40 μM nih.gov
Rat Aortic Ring AssayRat Aortic ExplantsDose-dependent reduction in microvessel formationApproaching 100% at 100 μM nih.gov

Exploration of Molecular Targets and Signaling Pathways (e.g., HIF-1α) in Cellular Contexts

A key molecular target in angiogenesis is the Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a central role in the cellular response to hypoxia and induces the expression of several angiogenic factors, including vascular endothelial growth factor (VEGF). nih.govmedchemexpress.com Oltipraz has been identified as an inhibitor of HIF-1α activation. medchemexpress.commedchemexpress.com

Studies have shown that Oltipraz inhibits HIF-1α activation in a time- and dose-dependent manner, with an IC50 of 10 μM. medchemexpress.commedchemexpress.com It completely abrogates HIF-1α induction at concentrations of 10 μM or higher. medchemexpress.commedchemexpress.com The mechanism of this inhibition involves a decrease in HIF-1α stability, partly through the inhibition of the p70 ribosomal S6 kinase-1 (S6K1) pathway and by scavenging hydrogen peroxide. nih.gov

This compound is instrumental in these mechanistic studies. By using it as an internal standard, researchers can accurately determine the intracellular concentrations of Oltipraz that are required to inhibit HIF-1α and its downstream targets. This allows for a precise correlation between the drug concentration and the observed molecular effects, such as the suppression of HIF-1α protein levels and the subsequent reduction in the expression of HIF-1α-dependent genes. nih.gov Furthermore, research into the metabolites of Oltipraz has revealed that a pyrrolopyrazine metabolite, M2, also inhibits the induction of HIF-1α. nih.gov The use of labeled standards is critical in distinguishing the activity of the parent compound from its metabolites.

Molecular TargetEffect of OltiprazMechanism of ActionIC50
HIF-1αInhibition of activation and induction medchemexpress.commedchemexpress.comDecreased stability via S6K1 inhibition and H₂O₂ scavenging nih.gov10 μM medchemexpress.commedchemexpress.com

Advanced Research Paradigms and Future Perspectives for Deuterated Oltipraz

Integration of Oltipraz-d3 in Stable Isotope-Resolved Metabolomics (SIRM) Studies

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that utilizes compounds labeled with stable isotopes, such as deuterium (B1214612) (²H), to trace the metabolic fate of molecules within a biological system. The use of deuterated compounds can significantly improve metabolic profiling and pathway analysis. this compound, as a deuterated analogue of Oltipraz (B1677276), is ideally suited for such studies, enabling researchers to distinguish it and its metabolites from the endogenous metabolic background.

In the context of untargeted metabolomics, this compound can serve as a tracer to map the complete metabolic transformation of the parent drug. By introducing this compound into a cellular or animal model, researchers can use mass spectrometry-based platforms to detect all metabolites that retain the deuterium label. This approach facilitates the discovery of novel or unexpected metabolic pathways of Oltipraz.

In targeted metabolomics, the focus is on specific, predefined metabolic pathways. For instance, Oltipraz is known to modulate pathways involved in oxidative stress and detoxification, such as the Nrf2/HO-1 pathway. This compound can be used to precisely quantify the flux through these pathways in response to treatment. The kinetic analysis of the appearance and disappearance of deuterated metabolites provides a dynamic view of the metabolic network.

Table 1: Hypothetical SIRM Experimental Design for this compound

Parameter Description
Tracer This compound
Model System Human hepatocytes or a relevant cancer cell line
Treatment Introduction of this compound at a defined concentration
Time Points A series of time points (e.g., 0, 2, 6, 12, 24 hours)
Analytical Platform High-Resolution Mass Spectrometry (e.g., LC-QTOF-MS)
Data Analysis Isotope pattern analysis to identify deuterated metabolites and pathway mapping software
Expected Outcome Identification and quantification of this compound metabolites, elucidation of metabolic routes, and impact on related endogenous pathways.

Metabolic flux analysis is a quantitative approach to determine the rates of metabolic reactions in a biological system. By measuring the rate of incorporation of the deuterium label from this compound into downstream metabolites, researchers can calculate the flux through specific enzymatic reactions. This is particularly valuable for understanding how Oltipraz perturbs metabolic networks in disease states, such as cancer or metabolic syndrome. The slower metabolism of deuterated compounds can lead to an extended duration of action, which can be quantified through flux analysis.

Untargeted and Targeted Metabolite Tracing for Pathway Elucidation

Potential for this compound in Quantitative Proteomics and Interactomics Research

The application of stable isotope labeling extends beyond metabolomics into the realm of proteomics. This compound can be indirectly utilized in quantitative proteomics to study the drug's effect on the proteome and its specific protein interactions.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for quantitative proteomics. While this compound itself is not directly incorporated into proteins, its biological activity can be quantified by using SILAC. For example, a "light" cell population could be treated with Oltipraz, while a "heavy" cell population (grown in media with heavy isotope-labeled amino acids) is treated with this compound. The differential metabolic stability of this compound might lead to a prolonged biological response, which would be reflected in the quantitative comparison of protein expression profiles between the two groups. This could reveal proteins and pathways that are affected by the sustained action of the deuterated drug.

Furthermore, this compound can be used in chemical proteomics to identify the direct protein targets of Oltipraz. By creating a version of this compound with a reactive group, it can be used as a probe to covalently label interacting proteins. The deuterium label would then serve as a unique mass signature to facilitate the identification of these labeled proteins by mass spectrometry.

The study of protein turnover, which encompasses the synthesis and degradation of proteins, is crucial for understanding cellular homeostasis. Stable isotope-labeled compounds can be used to measure the rate of protein synthesis and degradation. While this compound does not directly label proteins, its effect on protein turnover can be assessed. For instance, by inducing a specific stress response, the impact of Oltipraz versus this compound on the turnover rates of key regulatory proteins can be compared, providing insights into how the enhanced stability of the deuterated compound modulates cellular protein dynamics.

Table 2: Potential Proteomics Applications of this compound

Application Methodology Potential Insights
Quantitative Proteomics SILAC in combination with Oltipraz/Oltipraz-d3 treatmentDifferential protein expression profiles, identification of pathways affected by prolonged drug action.
Target Identification Chemical proteomics using a modified this compound probeDirect identification of Oltipraz-binding proteins.
Protein Turnover Studies Isotope pulse-chase experiments in the presence of Oltipraz/Oltipraz-d3Effects of sustained drug exposure on the synthesis and degradation rates of specific proteins.

Application in Quantitative Analysis of Protein Targets and Interactomes

Development of Novel Analytical Platforms for High-Throughput this compound Based Research

The unique physicochemical properties of this compound necessitate the development and optimization of analytical platforms for its high-throughput analysis. The slight difference in retention time between deuterated and non-deuterated compounds in reverse-phase chromatography, known as the chromatographic deuterium effect (CDE), needs to be considered and can even be exploited for improved separation.

Future research could focus on developing integrated platforms that combine automated sample preparation, rapid chromatographic separation, and sensitive mass spectrometric detection specifically for this compound and its metabolites. Microfluidic devices, or "lab-on-a-chip" systems, could offer a high-throughput solution for screening the effects of this compound in various cell-based assays. These platforms would enable rapid optimization of experimental conditions and the analysis of large sample sets, accelerating the pace of research into the multifaceted roles of deuterated Oltipraz.

Miniaturized Assays and Automated Sample Processing

The evolution of bioanalytical methodologies has seen a significant shift towards miniaturization and automation, driven by the need for higher throughput, reduced sample and reagent consumption, and improved reproducibility. The use of this compound as an internal standard is integral to the success of these advanced platforms, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Miniaturized Assays:

Miniaturized assays, often conducted in 96-well or 384-well plate formats, allow for the parallel processing of a large number of samples. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) in these formats are streamlined, and the precise addition of this compound at an early stage is crucial for correcting any variability introduced during these multi-step procedures. eurekaselect.com The reduced volumes in these assays necessitate highly sensitive analytical instrumentation, where the stable isotopic signature of this compound provides a clear and interference-free signal for accurate quantification of the parent compound, Oltipraz. researchgate.net

A prime example of a miniaturized approach is the use of dried blood spots (DBS). This technique requires only a small volume of blood, which is spotted onto a filter card and dried. For analysis, a disc is punched from the spot and extracted. The inclusion of this compound in the extraction solvent ensures that any variability in extraction efficiency or matrix effects from the blood spot are normalized, leading to reliable pharmacokinetic data from minimal sample volumes.

Automated Sample Processing:

Robotic liquid handling systems have revolutionized sample preparation for LC-MS/MS analysis. These platforms can automate the entire workflow, from plasma or tissue homogenate aliquoting to protein precipitation, extraction, and final sample preparation for injection into the mass spectrometer. The integration of this compound into these automated workflows is seamless. An automated liquid handler can be programmed to add a precise volume of a standard this compound solution to each sample at the initial step. This "sample-in, data-out" approach minimizes human error and significantly increases the number of samples that can be processed in a given timeframe. eurekaselect.comacs.org

For instance, a fully automated system can perform protein precipitation by adding a solvent like acetonitrile (B52724) (containing this compound) to plasma samples in a 96-well plate. acs.org The plate is then centrifuged, and the supernatant is transferred to a new plate for evaporation and reconstitution in a mobile phase-compatible solvent before injection. The consistent and precise addition of this compound by the robot across all samples and quality controls is fundamental to achieving the high-quality, reproducible data required in preclinical and clinical research.

Parameter Manual Processing Automated Processing with this compound
Sample Throughput Low to moderateHigh
Reagent Consumption HighLow
Analyst Time HighLow
Reproducibility (CV%) 5-15%<5%
Risk of Human Error HighLow

Advanced Data Processing and Bioinformatic Tools for Isotopic Data

The large and complex datasets generated from high-throughput LC-MS/MS analyses utilizing this compound necessitate the use of advanced data processing and bioinformatic tools. These software solutions are designed to automatically detect, quantify, and validate the signals from both the analyte (Oltipraz) and its deuterated internal standard (this compound).

Several sophisticated software packages are available that can handle the specific nature of isotopic data. These tools employ algorithms to identify the characteristic mass shift between the unlabeled Oltipraz and the deuterium-labeled this compound. The software can then perform peak integration and calculate the peak area ratio, which is used to determine the concentration of Oltipraz in the sample.

Key Bioinformatic Tools and Their Functions:

Metandem: An online tool for isobaric labeling-based metabolomics that provides accurate quantification at the MS/MS level. nih.gov

Miso: An R package designed for the analysis of data from multiple isotope labeling experiments, enabling the automated detection of labeled molecules. oup.com

X13CMS: An extension of the XCMS software that facilitates the global tracking of isotopic labels in untargeted metabolomics, identifying isotopologue groups corresponding to labeled compounds. nih.gov

HDgraphiX: A web-based tool for visualizing hydrogen-deuterium exchange mass spectrometry data, which can be adapted for the visualization of data from deuterated internal standards. biorxiv.org

SILVER: A tool for the quantitative analysis of stable isotope labeling LC-MS data, which includes quality control methods to improve the accuracy of quantification. oup.com

Hydra: Software for the tailored processing of H/D exchange data from MS or tandem MS analyses, which can be applied to the analysis of deuterated internal standard data. nih.gov

These tools automate the process of extracting quantitative data, performing statistical analysis, and visualizing the results. For example, the software can automatically generate calibration curves from the standards and calculate the concentration of Oltipraz in unknown samples. Furthermore, these platforms can flag any deviations from expected isotopic patterns or retention times, ensuring data quality and integrity.

Software Tool Primary Function Key Features
Metandem Quantitative metabolomicsOnline platform, MS/MS level quantification, statistical analysis. nih.gov
Miso Multiple isotope labeling analysisR package, automated detection of labeled molecules, interactive spectra visualization. oup.com
X13CMS Global isotopic label trackingXCMS extension, untargeted analysis, differential labeling pattern detection. nih.gov
HDgraphiX Data visualizationWeb-based, publication-quality heatmaps, volcano plots. biorxiv.org
SILVER Quantitative data analysisQuality control at spectrum and peptide levels, fast processing. oup.com
Hydra H/D exchange data processingAutomated data extraction, visualization tools. nih.gov

Strategic Use of this compound in Comparative Preclinical Studies of Oltipraz Analogues and Derivatives

The development of new, more effective, and less toxic analogues of Oltipraz is an active area of research in cancer chemoprevention. nih.govresearchgate.net In these endeavors, this compound serves as an invaluable tool for conducting rigorous comparative preclinical studies. By using this compound as a common internal standard, researchers can directly and accurately compare the pharmacokinetic profiles of various Oltipraz analogues.

This comparative approach is essential for selecting the most promising drug candidates for further development. The ability to obtain precise and reliable pharmacokinetic data allows for a direct correlation between the chemical structure of the analogues and their absorption, distribution, metabolism, and excretion (ADME) properties.

Hypothetical Comparative Study Design:

A preclinical study in a relevant animal model, such as rats, could be designed to compare the pharmacokinetics of Oltipraz with two new analogues, Analogue A and Analogue B. Each compound would be administered to a separate group of animals, and plasma samples would be collected at various time points. This compound would be added to all plasma samples as the internal standard during the analytical workflow.

The LC-MS/MS method would be optimized to detect and quantify Oltipraz, Analogue A, and Analogue B, all relative to the single internal standard, this compound. This strategy is efficient and cost-effective, as it eliminates the need to synthesize a separate deuterated standard for each new analogue at the early stages of drug discovery.

Expected Research Findings:

The use of this compound would enable the generation of high-quality pharmacokinetic data, allowing for a direct comparison of key parameters such as:

Maximum Plasma Concentration (Cmax): The peak concentration of the drug in the plasma.

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Half-life (t1/2): The time it takes for the drug concentration in the plasma to be reduced by half.

Compound Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) t1/2 (hr)
Oltipraz 150 ± 252.0 ± 0.5600 ± 754.5 ± 0.8
Analogue A 250 ± 301.5 ± 0.3950 ± 1106.2 ± 1.1
Analogue B 90 ± 153.0 ± 0.6450 ± 603.8 ± 0.7

This table represents hypothetical data from a comparative preclinical study.

Q & A

Q. How are preclinical efficacy studies of Oltipraz-d3 designed to evaluate its chemopreventive potential across multiple organ systems?

Preclinical studies typically employ rodent models (e.g., mice, rats) exposed to carcinogens such as benzo[a]pyrene (BP), diethylnitrosamine (DEN), or azoxymethane (AOM). Experimental designs include:

  • Dose groups : Sub-maximal (e.g., 40% MTD) and near-MTD (e.g., 80% MTD) dietary administration to assess dose-response relationships .
  • Timing : this compound is administered 24–48 hours prior to carcinogen exposure to evaluate prophylactic efficacy .
  • Endpoints : Tumor incidence, multiplicity, and histopathological analysis of target organs (e.g., colon, liver, bladder) .
  • Biomarkers : Measurement of carcinogen-DNA adducts or detoxification enzyme activity (e.g., glutathione S-transferase) to link mechanism to efficacy .

Q. What methodologies are used to determine the maximum tolerated dose (MTD) of this compound in animal models?

The MTD is established through subchronic toxicity studies:

  • Dose escalation : Incremental dietary inclusion (e.g., 200–500 ppm) over 6–12 weeks .
  • Toxicity monitoring : Clinical signs (e.g., photosensitivity, gastrointestinal distress) and histopathology of high-turnover tissues (e.g., liver, kidney) .
  • Pharmacokinetics : Serum concentration analysis to correlate dose with systemic exposure .

Q. How is the induction of phase 2 detoxification enzymes by this compound quantified in vitro and in vivo?

  • In vitro : Transfection assays using enhancer elements (e.g., 41 bp GST-Ya enhancer) linked to reporter genes (e.g., human growth hormone) to measure transcriptional activation .
  • In vivo : Tissue-specific enzyme activity assays (e.g., NAD(P)H:quinone reductase, UDP-glucuronosyltransferase) and RT-qPCR for gene expression profiling .
  • Genetic models : Comparison of wild-type and Nrf2-knockout mice to validate dependency on the Nrf2/ARE pathway .

Advanced Research Questions

Q. How can contradictory data on this compound’s organ-specific efficacy be resolved in carcinogenesis studies?

Discrepancies may arise due to:

  • Carcinogen specificity : this compound shows stronger inhibition of BP-induced tumors than DEN or uracil mustard, likely due to differences in metabolic activation pathways .
  • Tissue-specific enzyme expression : Bladder carcinogenesis requires local Nrf2-dependent UGT induction, which may vary compared to hepatic detoxification .
  • Dose scheduling : Efficacy in the liver correlates with sustained enzyme induction, whereas intermittent dosing may suffice for organs with lower carcinogen exposure .

Q. What experimental strategies are used to validate the role of Nrf2 in this compound-mediated chemoprevention?

  • Knockout models : Compare tumor incidence in Nrf2−/− vs. wild-type mice treated with this compound and carcinogens (e.g., BBN for bladder cancer) .
  • Biomarker modulation : Measure urinary metabolites of carcinogens (e.g., N-nitrosobutyl(3-carboxypropyl)amine) to assess detoxification efficiency in Nrf2-dependent systems .
  • Transcriptomic profiling : RNA-seq of Nrf2 target genes (e.g., UGT1A, GST) in target tissues to confirm pathway activation .

Q. How are pharmacodynamic and pharmacokinetic (PD/PK) relationships optimized in this compound clinical trials?

  • Dose scheduling : Phase I trials use escalating doses (e.g., 50–125 mg/day) over 6 months, with plasma concentration monitoring to balance efficacy and toxicity (e.g., neurologic effects) .
  • Intermediate endpoints : Quantify aflatoxin-DNA adducts or detoxification enzyme activity in blood/tissue biopsies to correlate PD effects with clinical outcomes .
  • Cohort stratification : Enroll high-risk populations (e.g., aflatoxin-exposed individuals) to enhance statistical power for detecting chemopreventive effects .

Methodological Considerations for Data Interpretation

Q. What statistical approaches address variability in this compound’s enzyme induction potency across studies?

  • Dose-response modeling : Calculate EC50 values for enzyme induction using nonlinear regression (e.g., Hill equation) .
  • Cross-species normalization : Adjust for interspecies differences in drug metabolism using allometric scaling or in vitro hepatocyte models .
  • Meta-analysis : Pool data from multiple studies to identify covariates (e.g., diet, genetic background) influencing enzyme activity .

Q. How are confounding factors controlled in long-term chemoprevention trials with this compound?

  • Randomization : Assign subjects to placebo or treatment arms to minimize bias .
  • Adherence monitoring : Use serum biomarkers (e.g., oltipraz sulfone) to verify compliance .
  • Covariate adjustment : Include variables like smoking status or carcinogen exposure levels in multivariate regression models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.